molecular formula C8H6ClNS B6251569 4-chloro-6-methylthieno[3,2-c]pyridine CAS No. 184913-07-3

4-chloro-6-methylthieno[3,2-c]pyridine

Cat. No. B6251569
CAS RN: 184913-07-3
M. Wt: 183.7
InChI Key:
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Description

“4-chloro-6-methylthieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H6ClNS . It has a molecular weight of 184.67 . The IUPAC name for this compound is 4-chloro-2-methyl-1H-1lambda3-thieno [3,2-c]pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives like “4-chloro-6-methylthieno[3,2-c]pyridine” often involves condensation of carbonyl compounds or cycloaddition reactions . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The InChI code for “4-chloro-6-methylthieno[3,2-c]pyridine” is 1S/C8H7ClNS/c1-5-4-6-7 (11-5)2-3-10-8 (6)9/h2-4,11H,1H3 . This indicates the presence of a chlorine atom, a sulfur atom, and a nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

“4-chloro-6-methylthieno[3,2-c]pyridine” is a solid at room temperature . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-chloro-6-methylthieno[3,2-c]pyridine” are not mentioned in the search results, research in the field of pyridine and pyrimidine derivatives is ongoing. These compounds are being explored for their potential pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methylthieno[3,2-c]pyridine involves the reaction of 2-chloro-3-methylthiophene with 2-cyanopyridine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloro-3-methylthiophene", "2-cyanopyridine", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-methylthiophene (1.0 g, 8.2 mmol) and 2-cyanopyridine (1.2 g, 10.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add sodium hydride (0.4 g, 10.2 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Heat the reaction mixture at 80°C for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add methanol (10 mL) to quench the reaction.", "Step 5: Filter the precipitated solid and wash with methanol to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 4-chloro-6-methylthieno[3,2-c]pyridine as a white solid (yield: 70%)." ] }

CAS RN

184913-07-3

Product Name

4-chloro-6-methylthieno[3,2-c]pyridine

Molecular Formula

C8H6ClNS

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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